2-Phenoxyphenylmagnesium bromide
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Overview
Description
2-Phenoxyphenylmagnesium bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for the formation of carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenoxyphenyl group. It is typically used in the synthesis of various organic compounds, including alcohols, ketones, and acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyphenylmagnesium bromide is prepared by the reaction of 2-bromophenyl ether with magnesium metal in the presence of a dry ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H5O-C6H4Br+Mg→C6H5O-C6H4MgBr
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl and aryl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Substituted Aromatics: Formed from substitution reactions.
Scientific Research Applications
2-Phenoxyphenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 2-Phenoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various addition and substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the phenoxy group.
2-Methoxyphenylmagnesium Bromide: Similar but has a methoxy group instead of a phenoxy group.
2-Chlorophenylmagnesium Bromide: Similar but has a chlorine atom instead of a phenoxy group.
Uniqueness
2-Phenoxyphenylmagnesium bromide is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly those requiring specific functional group transformations.
Properties
IUPAC Name |
magnesium;phenoxybenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBKIAQFISRRR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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